N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate
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Overview
Description
ATTO 520-4 is a dicarboximide. It derives from an ATTO 520-2.
Scientific Research Applications
Fluorescent Probe for Glutathione Detection A rhodamine B-based fluorescent probe similar to the compound was synthesized for the selective detection of glutathione, a vital cellular antioxidant. This probe showed excellent selectivity and sensitivity for glutathione over other amino acids, and its effectiveness was demonstrated in live cell imaging (Wu Xiaolei et al., 2016).
Cancer Imaging A compound structurally related to the specified chemical was developed as a positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This tracer, prepared via nucleophilic substitution and chromatography, has potential for enhancing cancer diagnosis (Ji‐Quan Wang et al., 2005).
Antioxidant Activity in Synthetic Compounds Research on pyrrolyl selenolopyridine derivatives, which share structural similarities, indicated significant antioxidant activity. These compounds were synthesized using various reactions and showed better antioxidant capabilities than ascorbic acid (R. Zaki et al., 2017).
Synthesis of Heterobifunctional Coupling Agents A study focused on the synthesis of a heterobifunctional coupling agent, including a moiety similar to the chemical . This agent is essential for chemoselective conjugation in protein and enzyme studies, and its synthesis method offers high purity and yield, beneficial for similar applications (R. E. Reddy et al., 2005).
Development of Pharmaceutical Compounds Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound with a similar structure, was analyzed for pharmaceutical applications. Its polymorphic forms presented challenges in analytical and physical characterization, highlighting the complexity of developing pharmaceuticals with such structures (F. Vogt et al., 2013).
Synthesis of New Heterocycles Compounds structurally related have been used in the synthesis of new heterocycles. These synthesized heterocycles have potential applications in various fields, including medicinal chemistry (H. El-Kashef et al., 2000).
properties
Product Name |
N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate |
---|---|
Molecular Formula |
C28H33ClN4O8 |
Molecular Weight |
589 g/mol |
IUPAC Name |
[9-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate |
InChI |
InChI=1S/C28H32N4O4.ClHO4/c1-5-29-22-15-24-20(13-17(22)3)19(21-14-18(4)23(30-6-2)16-25(21)36-24)7-8-26(33)31-11-12-32-27(34)9-10-28(32)35;2-1(3,4)5/h9-10,13-16,29H,5-8,11-12H2,1-4H3,(H,31,33);(H,2,3,4,5) |
InChI Key |
DGEQWOHLXNEPEL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)CCC(=O)NCCN4C(=O)C=CC4=O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)CCC(=O)NCCN4C(=O)C=CC4=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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